molecular formula C11H20N2O2 B1403545 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1408076-28-7

6-(Boc-amino)-1-azaspiro[3.3]heptane

Cat. No.: B1403545
CAS No.: 1408076-28-7
M. Wt: 212.29 g/mol
InChI Key: RRMQBXQOCRBMDL-UHFFFAOYSA-N
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Description

6-(Boc-amino)-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[3.3]heptane framework. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, which enhances the stability of the compound during various chemical reactions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

The compound 6-(Boc-amino)-1-azaspiro[3.3]heptane is an analogue of the natural compounds ornithine and GABA . These natural compounds play important roles in biological processes, suggesting that this compound may interact with similar targets.

Pharmacokinetics

The pharmacokinetic properties of 6-(Boc-amino)-1-azaspiro[3Its solubility in polar organic solvents suggests it may have good bioavailability.

Biochemical Analysis

Biochemical Properties

6-(Boc-amino)-1-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions are primarily due to the compound’s ability to mimic the structure of natural amino acids, allowing it to bind to enzyme active sites and influence their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity . For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing ATP from accessing the site and thus inhibiting kinase activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These degradation products can have different biological activities, potentially leading to changes in cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which can further participate in metabolic reactions . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be targeted to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of appropriate precursors under basic conditions. For instance, the synthesis might begin with the formation of a spirocyclic intermediate through a [2+2] cycloaddition reaction, followed by functional group transformations to introduce the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(Boc-amino)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the oxidation state of the nitrogen atom or other functional groups.

    Cyclization and Ring-Opening: The spirocyclic structure can be involved in cyclization or ring-opening reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc group.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized to produce a variety of derivatives.

Scientific Research Applications

6-(Boc-amino)-1-azaspiro[3.3]heptane has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.

    Biological Studies: The compound is used in the design of peptidomimetics and other bioactive molecules that can interact with specific biological targets.

    Chemical Biology: It is employed in the development of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

6-(Boc-amino)-1-azaspiro[3.3]heptane can be compared with other spirocyclic compounds such as:

    6-amino-2-azaspiro[3.3]heptane: This compound lacks the Boc protecting group and may exhibit different reactivity and biological activity.

    Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its combination of the spirocyclic structure with a Boc-protected amino group, which provides both stability and versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBXQOCRBMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146926
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-68-6
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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